Octahydropentalene-1-carboxylic acid

Description

Tert-butyl cyclobutylacetate is a synthetic ester compound characterized by a tert-butyl ester group attached to a cyclobutylacetic acid moiety. These esters are valued for their stability under various reaction conditions and their role in facilitating complex transformations, such as cycloadditions or radical-mediated reactions .

Properties

CAS No. |

7403-22-7 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

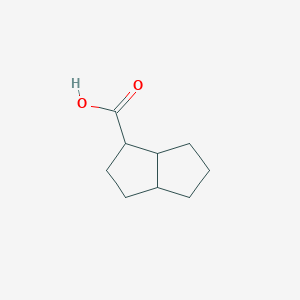

1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-5-4-6-2-1-3-7(6)8/h6-8H,1-5H2,(H,10,11) |

InChI Key |

AMDLMIANEBVNEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CCC(C2C1)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

Octahydropentalene-1-carboxylic acid serves as a crucial building block in organic synthesis. It is used to create more complex molecules and is essential in studying reaction mechanisms and catalysis. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown its effectiveness against various pathogens, suggesting its utility in developing antimicrobial agents.

- Anticancer Effects: Preliminary investigations suggest that it may induce apoptosis in cancer cells by interacting with specific cellular pathways.

Pharmaceutical Applications

The compound is being explored as a pharmaceutical intermediate:

- Chemokine Receptor Antagonists: Octahydropentalene derivatives have been patented for their potential use in treating autoimmune diseases by acting as antagonists to chemokine receptors .

- Drug Development: Its role as an active ingredient in drug formulations is under investigation, particularly for conditions requiring targeted delivery systems.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of products with specific functionalities, enhancing performance in various applications.

Case Study 1: Anticancer Research

A study investigated the effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Antimicrobial Efficacy

In another study, this compound demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disruption of bacterial cell membranes, which was confirmed through electron microscopy.

Comparison with Similar Compounds

Comparison with Tert-butyl Alcohol Derivatives

In contrast, tert-butyl cyclobutylacetate and related esters (e.g., tert-butyl 2-chlorosulfanylacetate) exhibit reduced volatility and modified reactivity due to esterification.

Key Differences:

Comparison with Other Tert-butyl Esters

Tert-butyl 2-chlorosulfanylacetate (CAS 188560-12-5) shares structural similarities but differs in substituents, featuring a chlorosulfanyl group instead of a cyclobutyl moiety. This group enhances electrophilicity, making it reactive toward nucleophiles, whereas the cyclobutyl group may confer steric hindrance or influence ring-strain-mediated reactivity .

Tert-butyl diazoacetate () is another ester used in cyclopropanation and C–H functionalization. Unlike tert-butyl cyclobutylacetate, diazo compounds are highly reactive and require careful handling due to explosion risks .

Stability Considerations:

Physical and Chemical Properties

*Estimated based on structural analogy.

Research Findings and Data Gaps

- Toxicity and Ecology: Most tert-butyl esters, including tert-butyl cyclobutylacetate, lack comprehensive toxicity or ecological data, emphasizing the need for precautionary handling in research settings .

- Synthetic Utility: These esters are pivotal in forming carbon-carbon bonds and complex cyclic structures, as seen in radical-mediated reactions and peroxide decompositions .

- Safety Protocols: Handling recommendations for tert-butyl esters align with those for tert-butyl alcohol, including respiratory protection (NIOSH-approved respirators for >100 ppm exposure) and rigorous contamination control .

Q & A

Addressing peer review critiques of methodological transparency

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.